molecular formula C15H20N4O4 B2906156 4-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyrrolidin-2-one CAS No. 2034284-86-9

4-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyrrolidin-2-one

Cat. No.: B2906156
CAS No.: 2034284-86-9
M. Wt: 320.349
InChI Key: ZQBBURORGRFNIW-UHFFFAOYSA-N
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Description

4-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxypyrazine moiety linked to a pyrrolidine ring, which is further connected to a carbonyl group and a methylpyrrolidinone unit.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Methoxypyrazine Moiety: This step involves the methoxylation of pyrazine, which can be achieved using methanol and a suitable catalyst under controlled conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reactions:

    Final Assembly: The final step involves the attachment of the methylpyrrolidinone unit to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyrrolidin-2-one has significant potential in various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one: Shares a similar core structure but differs in the pyrrolidine and pyridine moieties.

    1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one: Contains an imidazolidinone ring instead of the methylpyrrolidinone unit.

Uniqueness

4-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyrrolidin-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

4-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyrrolidin-2-one is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine core with a methoxypyrazine moiety, which is thought to contribute to its biological effects. The structure can be represented as follows:

C13H18N4O3\text{C}_{13}\text{H}_{18}\text{N}_4\text{O}_3

This molecular formula indicates the presence of nitrogen and oxygen, which are crucial for its interaction with biological systems.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammatory markers, suggesting that this compound might modulate immune responses.
  • Antioxidant Activity : The presence of methoxypyrazine may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Compound AAnti-inflammatoryInhibition of TNF-α production
Compound BAntioxidantScavenging free radicals
Compound CEnzyme inhibitorCompetitive inhibition

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of related compounds, it was found that treatment with a similar pyrrolidine derivative significantly reduced levels of pro-inflammatory cytokines in vitro. This suggests potential for therapeutic applications in conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Study 2: Enzyme Inhibition

Another study focused on enzyme inhibition demonstrated that derivatives similar to our compound effectively inhibited phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial in cancer cell proliferation. This finding highlights the possible utility of the compound in oncology.

Research Findings

Recent investigations into the biological activity of compounds like this compound have yielded promising results:

  • In Vivo Studies : Animal models treated with similar compounds exhibited reduced tumor growth and improved survival rates, indicating significant anticancer potential.
  • Cell Culture Experiments : These studies demonstrated that the compound could induce apoptosis in cancer cells while sparing normal cells, showcasing its selectivity and safety profile.

Properties

IUPAC Name

4-[3-(3-methoxypyrazin-2-yl)oxypyrrolidine-1-carbonyl]-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4/c1-18-8-10(7-12(18)20)15(21)19-6-3-11(9-19)23-14-13(22-2)16-4-5-17-14/h4-5,10-11H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBBURORGRFNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)N2CCC(C2)OC3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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